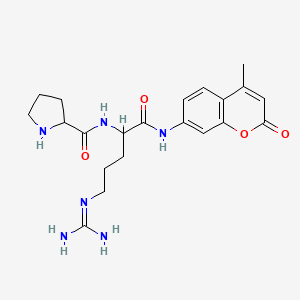

H-Pro-Arg-AMC . 2 HCl

Beschreibung

H-Pro-Arg-AMC·2 HCl is a fluorogenic peptide substrate used to study protease activity. The compound consists of a proline-arginine (Pro-Arg) sequence linked to 7-amino-4-methylcoumarin (AMC), a fluorophore. Upon cleavage by proteases such as thrombin or trypsin-like enzymes, AMC is released, emitting fluorescence proportional to enzymatic activity. The "2 HCl" designation refers to two hydrochloride counterions, improving solubility in aqueous buffers.

Eigenschaften

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJVBUAIFJVLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:

Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.

Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Purification: The compound is purified using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

H-Pro-Arg-AMC · 2 HCl wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in:

Biochemie: Als fluorogenes Substrat zur Untersuchung der Enzymkinetik und -aktivität, insbesondere für DPAP1.

Arzneimittelforschung: Screening potenzieller Inhibitoren von DPAP1, Unterstützung bei der Entwicklung von Antimalariamitteln.

Molekularbiologie: Untersuchung von Protein-Protein-Wechselwirkungen und Enzymmechanismen.

Medizinische Forschung: Verständnis der Rolle von DPAP1 in der Malariapathologie und Erforschung therapeutischer Interventionen

Wissenschaftliche Forschungsanwendungen

H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:

Biochemistry: As a fluorogenic substrate to study enzyme kinetics and activity, especially for DPAP1.

Drug Discovery: Screening potential inhibitors of DPAP1, aiding in the development of antimalarial drugs.

Molecular Biology: Investigating protein-protein interactions and enzyme mechanisms.

Medical Research: Understanding the role of DPAP1 in malaria pathology and exploring therapeutic interventions

Wirkmechanismus

H-Pro-Arg-AMC · 2 HCl funktioniert, indem es von DPAP1 gespalten wird und ein fluoreszierendes Molekül, 7-Amino-4-methylcumarin (AMC), freigesetzt wird. Diese Fluoreszenz kann quantitativ gemessen werden, was Einblicke in die Enzymaktivität liefert. Die molekularen Ziele umfassen das aktive Zentrum von DPAP1, an das sich die Verbindung bindet und wo sie hydrolysiert wird .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Practical Considerations

- Sensitivity: Substrates with AMC fluorophores (e.g., H-Pro-Arg-AMC·2 HCl) typically exhibit nanomolar detection limits, making them superior to colorimetric analogs.

- Interference : Bulky protecting groups (e.g., Tosyl, BOC) may sterically hinder enzyme access, reducing cleavage efficiency compared to unprotected substrates like H-Pro-Arg-AMC·2 HCl .

- Cost : Z-Gly-Pro-AMC (SCP0225) and N-p-Tosyl-Gly-Pro-Arg-AMC·HCl (T0273) are priced lower than BOC-Val-Pro-Arg-AMC·HCl, reflecting differences in synthesis complexity .

Biologische Aktivität

H-Pro-Arg-AMC . 2 HCl, also known as H-Pro-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily used in biochemical assays to monitor the activity of serine proteases. This compound has garnered attention for its specificity and sensitivity in detecting proteolytic activity, particularly in research involving various biological processes.

Target Enzymes

H-Pro-Arg-AMC acts as a substrate for trypsin-like serine proteases , which are crucial in numerous physiological functions, including digestion, immune responses, and apoptosis. The compound is cleaved by these enzymes, resulting in the release of a fluorescent moiety, 7-amino-4-methylcoumarin (AMC) , which can be quantified using fluorescence spectroscopy.

Mode of Action

Upon enzymatic cleavage, the released AMC emits fluorescence when excited, allowing for real-time monitoring of protease activity. This property makes H-Pro-Arg-AMC a valuable tool in various assays aimed at understanding protease function in health and disease.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈Cl₂N₃O₂ |

| Molecular Weight | 307.21 g/mol |

| Purity | ≥98% |

| Stability | Stable at -20°C for ≥2 years |

| Solubility | Soluble in DMSO and water |

Biological Applications

H-Pro-Arg-AMC is widely used in various biological assays:

- Protease Activity Assays : It is employed to measure the activity of serine proteases in cell lysates and tissue extracts.

- Inhibition Studies : The compound can be used to evaluate the inhibitory effects of novel compounds on serine proteases, providing insights into potential therapeutic agents.

Study on Neutrophil Elastase Inhibition

In a study evaluating inhibitors of neutrophil elastase (HNE), H-Pro-Arg-AMC was utilized as a substrate to assess the enzyme's activity. The assay demonstrated that specific inhibitors could significantly reduce HNE activity, indicating potential therapeutic applications for conditions like psoriasis where elastase plays a role .

Kallikrein-related Peptidases

Research involving human kallikrein-related peptidases (KLKs) highlighted the importance of H-Pro-Arg-AMC in understanding the enzymatic behavior of KLK2. The study showed that glycosylation affects KLK2's catalytic efficiency and substrate preference, which was assessed using H-Pro-Arg-AMC as a substrate .

Pharmacokinetics and Environmental Factors

The effectiveness of H-Pro-Arg-AMC can be influenced by environmental conditions such as pH and temperature. Optimal assay conditions typically involve physiological pH (around 7.4) and temperatures around 37°C to simulate biological environments. Variations in these parameters can affect enzyme kinetics and stability.

Q & A

Q. What experimental strategies mitigate interference from endogenous proteases or fluorescent compounds in complex biological samples?

- Methodological Answer : Pre-treat samples with broad-spectrum protease inhibitors (e.g., PMSF or E-64) and centrifuge to remove particulates. For fluorescence interference, use blank samples (substrate + inhibitor) or spectral unmixing algorithms. Validate specificity via knockdown/knockout models of the target protease .

Q. How should researchers resolve contradictory kinetic data between H-Pro-Arg-AMC · 2 HCl and alternative substrates (e.g., Z-Gly-Pro-AMC)?

- Methodological Answer : Compare substrate selectivity using purified enzymes and competitive inhibition assays. Differences may arise from variations in cleavage efficiency (kcat/Km) or binding affinity. Cross-validate with activity-based probes or mass spectrometry to confirm enzyme-substrate interactions .

Q. What steps ensure reproducibility when adapting H-Pro-Arg-AMC · 2 HCl assays across different instrumentation or lab settings?

- Methodological Answer : Standardize fluorescence gain settings using a reference AMC standard. Document buffer composition (e.g., ionic strength, pH) and temperature control (±0.5°C). Perform inter-lab validation with shared positive controls (e.g., recombinant cathepsin H) .

Q. How can researchers distinguish between genuine enzyme activity and non-specific hydrolysis of H-Pro-Arg-AMC · 2 HCl?

- Methodological Answer : Include negative controls with heat-inactivated enzyme or specific inhibitors (e.g., leupeptin for cathepsin H). Quantify non-specific hydrolysis rates and subtract them from experimental values. Validate via siRNA-mediated gene silencing of the target protease .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data generated with H-Pro-Arg-AMC · 2 HCl?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC50/EC50 calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers design a time-resolved assay to capture transient enzymatic activity using H-Pro-Arg-AMC · 2 HCl?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.